molecular formula C8H12N2O B1299548 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde CAS No. 890652-02-5

5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1299548
CAS RN: 890652-02-5
M. Wt: 152.19 g/mol
InChI Key: AUAXPAUSORRXAT-UHFFFAOYSA-N
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Description

The compound of interest, 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde, is a derivative of the pyrazole class of compounds, which are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the Vilsmeier-Haack reaction has been employed to synthesize a series of 1-aryl-3-(trifluoromethyl)phenyl pyrazole-4-carbaldehydes . Similarly, the Sonogashira-type cross-coupling reactions have been used to produce 5-alkynyl-1H-pyrazole-4-carbaldehydes, which can be further transformed into pyrazolo[4,3-c]pyridines . The Friedländer condensation is another method that has been utilized to synthesize pyrazolo[3,4-b]pyridines from 5-aminopyrazole-4-carbaldehydes . These methods highlight the versatility of pyrazole derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied. X-ray diffraction analysis has been used to determine the crystal structure of these compounds, revealing details such as the coplanarity of the aldehydic fragment with the adjacent pyrazole ring and the inclination of the ring planes . The optimized molecular structure and vibrational frequencies of these compounds have also been investigated using both experimental and theoretical methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT) calculations .

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions that are useful in synthetic chemistry. For example, the reaction of bis(pyrazole-4-carbaldehydes) with propane-1,3-diselenol leads to the formation of bis[4-(1,3-diselenan-2-yl)pyrazoles] . The Friedländer condensation has been shown to be a versatile reaction for the synthesis of pyrazolo[3,4-b]pyridines and related structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solvatochromic behavior and photophysical properties, have been studied in various solvents. These studies have provided insights into the extinction coefficients, quantum yield, and dipole moments of these compounds . Additionally, molecular docking studies suggest that certain functional groups in these molecules, such as the fluorine atom and the carbonyl group, are crucial for binding, indicating potential biological activity .

Scientific Research Applications

Synthesis and Structural Analysis

5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde has been a focus in synthetic chemistry, particularly in the synthesis of new pyrazole derivatives. For instance, studies have shown that this compound can undergo reactions to produce nitriles, typical for anti isomers of aldoximes. Its crystal structure has been determined by X-ray analysis, revealing significant details about its molecular configuration (Attaryan et al., 2012).

Reactions and Chemical Properties

Research in the field of organic chemistry has explored the various reactions and properties of this compound. For example, its reaction with acetic anhydride to produce corresponding nitriles highlights its reactivity and potential as a versatile chemical intermediate. Additionally, the configuration of its oxime in crystal has been clarified through detailed structural analysis (Attaryan et al., 2012).

Applications in Crystallography

The compound's utility in crystallography is evident from studies investigating its crystal structure. These investigations provide valuable insights into its molecular geometry, which is crucial for understanding its chemical behavior and potential applications in various scientific fields (Attaryan et al., 2012).

Safety and Hazards

The compound is considered an irritant . It has hazard statements H315-H319-H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

This compound is provided to early discovery researchers as part of a collection of unique chemicals . Therefore, the specific biological targets and their roles are still under investigation.

Mode of Action

It’s worth noting that pyrazole derivatives have been found to possess a wide spectrum of biological activities , suggesting that this compound may interact with its targets in a way that influences various biological processes.

Biochemical Pathways

Given the diverse biological activities of pyrazole derivatives , it is plausible that this compound could influence multiple pathways and their downstream effects.

properties

IUPAC Name

5-methyl-1-propylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-4-10-7(2)8(6-11)5-9-10/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAXPAUSORRXAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360759
Record name 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

890652-02-5
Record name 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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